molecular formula C11H11N3O2 B1488932 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1339655-63-8

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B1488932
CAS No.: 1339655-63-8
M. Wt: 217.22 g/mol
InChI Key: NXOMGTCNHIOPIH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid follows IUPAC guidelines, derived from the parent 1,2,4-triazole ring and substituent positions:

  • 1H-1,2,4-triazole : Indicates a triazole ring with a hydrogen atom at position 1.
  • 5-ethyl : An ethyl group (-CH$$2$$CH$$3$$) is attached to position 5 of the triazole.
  • 3-yl : The triazole is connected to the benzene ring via position 3.
  • 4-benzoic acid : A carboxylic acid (-COOH) group is para-substituted on the benzene ring.

The compound’s CAS registry number is 1339655-63-8 , and its molecular formula is C$${11}$$H$${11}$$N$$3$$O$$2$$ , with a molecular weight of 217.22 g/mol . The SMILES notation CCC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O and InChIKey NXOMGTCNHIOPIH-UHFFFAOYSA-N provide unambiguous identifiers for computational and structural studies.

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallography reveals the compound’s three-dimensional arrangement. Key crystallographic parameters for the triclinic crystal system (space group P-1 ) include:

Parameter Value
Cell dimensions a = 8.7766(8) Å
b = 9.6982(9) Å
c = 13.2431(13) Å
Angles α = 99.818(4)°
β = 98.950(4)°
γ = 101.433(4)°
Cell volume 1067.53(18) ų
Z (unit cell) 4
Density 1.352 g/cm³

The triazole and benzene rings exhibit a dihedral angle of 6.32° , indicating near-coplanarity. The carboxylic acid group is coplanar with the benzene ring (O–C–C–C torsion angle = 1.49° ), while the hydroxyl group deviates significantly (N–C–C–O torsion angle = −75.46° ). Intermolecular O–H···O and O–H···N hydrogen bonds stabilize the crystal lattice, forming supramolecular chains.

Conformational Studies Through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates conformational preferences:

  • $$^1$$H NMR : Aromatic protons resonate as doublets at δ 7.77 ppm (J = 8.0 Hz) and δ 6.91 ppm (J = 8.0 Hz). The ethyl group shows a triplet at δ 1.20 ppm (CH$$3$$) and a quartet at δ 2.48 ppm (CH$$2$$).
  • $$^{13}$$C NMR : The carboxylic acid carbon appears at δ 167.01 ppm , while triazole carbons resonate between δ 150–160 ppm . The ethyl carbons are observed at δ 8.95 ppm (CH$$3$$) and δ 25.49 ppm (CH$$2$$).

NOESY experiments reveal spatial proximity between the triazole’s N–H proton and the benzene ring’s ortho-hydrogens, confirming the near-planar arrangement inferred from crystallography.

Tautomeric Behavior and Electronic Delocalization Patterns

The 1,2,4-triazole core exhibits tautomerism, with equilibrium between 1H- and 4H- forms influenced by substituents and environment:

  • Gas phase : The 1H- tautomer dominates due to intramolecular hydrogen bonding between N–H and the carboxylic acid group.
  • Aqueous solution : Solvent interactions stabilize the 4H- tautomer, as water molecules disrupt intramolecular hydrogen bonds.

Electronic delocalization within the triazole ring is evidenced by bond lengths:

  • N1–N2 = 1.3562 Å
  • N2–N3 = 1.3141 Å
  • N1–C8 = 1.3579 Å
  • C8–C9 = 1.3624 Å

These values indicate partial double-bond character, consistent with aromatic delocalization. The electron-withdrawing carboxylic acid group polarizes the benzene ring, reducing electron density at the triazole linkage.

Properties

IUPAC Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-12-10(14-13-9)7-3-5-8(6-4-7)11(15)16/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMGTCNHIOPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article explores its synthesis, biological evaluations, and relevant findings from recent studies.

Synthesis of this compound

The compound is synthesized through various methods that typically involve the reaction of benzoic acid derivatives with triazole moieties. The synthetic routes often aim to optimize the yield and purity of the final product while ensuring the structural integrity necessary for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A significant finding from a study evaluating a series of triazole benzoic acid hybrids indicated that certain compounds exhibited potent inhibitory activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 15.6 to 23.9 µM , compared to doxorubicin's IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116 cells .

The most active compounds in these studies were noted to induce apoptosis in cancer cells while demonstrating low cytotoxicity towards normal cells (RPE-1), indicating a potential for selective targeting of cancerous tissues .

Antioxidant Activity

In addition to anticancer effects, this compound has shown promising antioxidant activity . A recent evaluation using DPPH and ABTS assays revealed significant scavenging effects at concentrations around 100 µg/mL . For instance, one derivative demonstrated an ABTS radical scavenging activity of 62.00 ± 0.24% , which is comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (µM)Apoptosis InductionAntioxidant Activity (%)
2MCF-715.6Yes62.00
5HCT-11623.9Yes-
DoxorubicinMCF-719.7Yes-
BHA---96.18

This table summarizes key findings regarding the anticancer and antioxidant activities of selected compounds derived from triazole benzoic acid hybrids.

Structure-Antioxidant Activity Relationship (SAR)

The structure-antioxidant activity relationship has been explored in various studies, indicating that specific substituents on the triazole ring significantly influence biological activity. For example, the presence of phenolic groups was found to enhance antioxidant properties due to lower bond dissociation energies (BDE), facilitating easier electron transfer during radical scavenging reactions .

Scientific Research Applications

The compound 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid is a triazole derivative that has garnered attention due to its diverse applications in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article delves into its applications, supported by comprehensive data and case studies from verified sources.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively.

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. A study demonstrated that derivatives of this compound showed significant antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents.

Anticancer Properties

Recent studies have suggested that triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and survival. Preliminary in vitro studies indicate that this compound may inhibit the proliferation of certain cancer cell lines.

Agricultural Applications

The compound has shown promise as a plant growth regulator and pesticide.

Plant Growth Regulation

Triazole derivatives are known to affect plant growth by altering hormone levels and metabolic processes. Studies have indicated that this compound can enhance root development and improve stress tolerance in crops.

Pesticidal Activity

Field trials have demonstrated that this compound exhibits insecticidal properties against common agricultural pests. Its mode of action involves disrupting the hormonal balance in insects, leading to impaired growth and reproduction.

Materials Science

In materials science, the compound has been explored for its potential use in synthesizing novel materials with unique properties.

Polymer Chemistry

The incorporation of triazole groups into polymer backbones has been shown to enhance thermal stability and mechanical properties. Research is ongoing to evaluate the effectiveness of this compound as a monomer or additive in polymer formulations.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalCandida spp.Inhibition of growth[Source Needed]
AnticancerHeLa cellsInduction of apoptosis[Source Needed]
Plant Growth RegulatorVarious cropsEnhanced root development[Source Needed]
InsecticidalCommon agricultural pestsDisruption of hormonal balance[Source Needed]

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for antifungal activity. The results indicated that compounds structurally similar to this compound displayed significant efficacy against Candida albicans.

Case Study 2: Agricultural Impact

Field experiments conducted at an agricultural research station assessed the impact of this compound on crop yield and pest resistance. Results showed a marked increase in yield and reduced pest incidence in treated plots compared to controls.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the triazole ring significantly influences melting points, solubility, and electronic properties. Key comparisons include:

Compound Name Substituent Position & Type Molecular Formula Melting Point (°C) Key Properties/Activities
4-(5-Ethyl-1H-1,2,4-triazol-3-yl)benzoic acid C5 ethyl, 1H-triazole C11H11N3O2 Not reported Potential antiviral (inferred)
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid N1 methyl, 1H-triazole C10H9N3O2 Not reported Structural similarity to target
NC-5 C3 cyclohexyl, C5 hydroxymethyl C20H24N4O5 Not reported Anti-influenza (NA inhibition)
7a (3-(4-Cyclopropylnaphth-1-yl)-4H-triazol-3-yl)propionic acid Naphthyl, cyclopropyl C18H17N3O2 213.5–215 High crystallinity
4-(1-(4-Perfluorophenyl)-1H-triazol-3-yl)benzoic acid Perfluorophenyl at N1 C15H8F5N3O2 225 Enhanced thermal stability
  • Ethyl vs.
  • Perfluorinated Groups : Compounds with perfluorophenyl substituents (e.g., ) exhibit higher melting points (225°C) due to increased molecular rigidity and halogen bonding, contrasting with the ethyl group’s flexibility.

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The position (C5 vs. N1) and nature (ethyl vs. cyclohexyl) of substituents critically affect target selectivity. For example, NC-5’s C3 cyclohexyl group enhances NA inhibition, while the target compound’s ethyl group may optimize pharmacokinetics .
  • Thermal Stability : Perfluorinated derivatives exhibit superior thermal stability (mp 225°C) , suggesting that halogenation could be explored to improve the target compound’s formulation properties.

Preparation Methods

Condensation to Form Oxazinone Intermediate

  • Reactants: Salicylic acid and salicylamide.
  • Reagents: Thionyl chloride (SOCl₂) is used in a mole ratio of 1.7–1.9, added in two portions at reflux temperature.
  • Base: Pyridine, trimethylamine, or triethylamine.
  • Solvent: Non-polar solvents such as xylene, toluene, cyclohexane, or heptane; xylene is preferred.
  • Conditions: Reflux temperature to facilitate condensation.
  • Outcome: Formation of 2-(2-hydroxyphenyl)-benz[e]oxazin-4-one intermediate, along with minor uncyclized derivatives.

Cyclization with 4-Hydrazinobenzoic Acid

  • Reactants: The oxazinone intermediate and 4-hydrazinobenzoic acid.
  • Solvent: Organic acids (formic, acetic, propionic, or butyric acid) or mixtures of organic acid and organic solvents such as toluene, xylene, chlorobenzene, dimethylformamide, or ethyl acetate.
  • Temperature: Mild heating, preferably at the boiling point of the reaction mixture (20–160 °C, commonly around 132 °C).
  • Duration: 0.5 to 3 hours, typically 2 hours.
  • Process: The reaction is carried out in an organic acid medium or acid/solvent mixture, promoting efficient cyclization to form the triazole ring.

Purification and Crystallization

  • Crystallization Solvents: Lower alcohols such as methanol, ethanol, or isopropanol.
  • Extraction: Water-immiscible solvents like ethyl acetate are used to extract and purify the product.
  • Washing: The crude product is washed with solvents like ethyl acetate or toluene to remove impurities.
  • Drying: The final product is dried to constant weight.
  • Yield and Purity: Yields range from 82% to 87%, with HPLC purity above 99.4%. Melting points are typically between 260–266 °C.

Experimental Data Summary

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Purity (HPLC) Melting Point (°C)
Condensation Salicylic acid + salicylamide + SOCl₂ + base Xylene (preferred) Reflux (~140) - - - -
Cyclization Oxazinone + 4-hydrazinobenzoic acid Propionic acid or acid/solvent mix 132 2 87 >99.4% 260–265
Crystallization & Washing Methanol, ethanol, isopropanol; ethyl acetate Methanol (preferred) for crystallization; ethyl acetate for washing Ambient (20) 0.5 82 (after washing) >99.8% 264–266

Analysis of Preparation Methods

Choice of Solvent and Base

  • The condensation step benefits from non-polar aromatic solvents like xylene, which provide an optimal medium for the reaction and facilitate reflux conditions.
  • Bases such as pyridine and triethylamine are effective in neutralizing HCl formed during thionyl chloride addition, stabilizing the reaction environment.
  • The use of organic acids (e.g., propionic acid) in the cyclization step enhances the reaction rate and yield by providing a mildly acidic medium conducive to triazole ring formation.

Reaction Conditions and Efficiency

  • The two-step addition of thionyl chloride at reflux temperature ensures controlled reaction kinetics and minimizes side product formation.
  • The cyclization reaction’s moderate temperature and short duration (around 2 hours) make the process industrially viable.
  • The precipitation and crystallization steps are critical for obtaining high-purity product, with solvent choice impacting crystal quality and yield.

Purification Techniques

  • Extraction with ethyl acetate and washing with alcohols remove residual impurities and unreacted starting materials.
  • The final drying step ensures removal of solvent traces, stabilizing the product for storage and further use.

Q & A

Q. What are the common synthetic routes for 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid?

The synthesis typically involves hydrolysis of ester precursors or alkylation of triazole intermediates. For example, ethyl 4-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoate can be hydrolyzed under acidic (HCl) or alkaline (NaOH) conditions via reflux in 70% ethanol for 4 hours, followed by neutralization and crystallization . Alternatively, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid in an alkali medium produces thioacetic acid derivatives, which can be further modified .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on integrated techniques:

  • Elemental analysis to verify molecular composition.
  • IR spectrophotometry to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations).
  • Chromatography (TLC/HPLC) to confirm purity and individuality .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance solubility during hydrolysis .
  • Catalysis : Alkali media (e.g., NaOH) accelerate nucleophilic substitution in thioacetic acid syntheses .
  • Temperature control : Reflux at 80–100°C ensures complete reaction without thermal degradation .
  • Workup : Neutralize hydrolyzed products with sodium acetate (acidic conditions) or acidify to pH 5–6 (alkaline conditions) to precipitate pure compounds .

Q. How should researchers address contradictory data from structural characterization methods?

  • Cross-validation : Combine elemental analysis with spectroscopic data (e.g., IR and NMR) to resolve ambiguities. For instance, discrepancies in carbonyl peak positions may arise from tautomerism; confirm via X-ray crystallography if available .
  • Purity checks : Use chromatography to rule out impurities affecting spectral data .
  • Computational modeling : Compare experimental IR/NMR results with density functional theory (DFT)-predicted spectra to validate assignments .

Q. What strategies are employed to evaluate the pharmacological potential of this compound derivatives?

  • Salt formation : React the carboxylic acid with inorganic (e.g., Zn²⁺, Cu²⁺) or organic bases (e.g., morpholine) to enhance solubility and bioavailability .
  • Structure-activity relationship (SAR) studies : Modify the triazole or benzoic acid moieties (e.g., introducing alkyl groups or halogens) and test for enzyme inhibition (e.g., cyclooxygenase) or receptor binding .
  • In vitro screening : Assess cytotoxicity, anti-inflammatory, or antimicrobial activity using cell-based assays .

Q. How can derivatives of this compound be designed to improve bioactivity?

  • Functional group substitution : Replace the ethyl group on the triazole with bulkier substituents (e.g., tert-butyl) to enhance lipophilicity and membrane permeability .
  • Hybridization : Conjugate with bioactive scaffolds (e.g., thiadiazoles or quinazolines) to exploit synergistic effects .
  • Prodrug design : Esterify the carboxylic acid to improve absorption, followed by in vivo hydrolysis to the active form .

Methodological Considerations

  • Spectral data interpretation : Triazole ring protons typically appear as singlets in ¹H NMR (δ 8.0–9.0 ppm), while the benzoic acid proton is deshielded (δ 12–13 ppm) .
  • Stability : Store derivatives at –20°C in anhydrous conditions to prevent hydrolysis or oxidation .
  • Toxicity screening : Follow waste disposal protocols for metal salts (e.g., Cu²⁺, Zn²⁺) to mitigate environmental risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid
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4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid

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